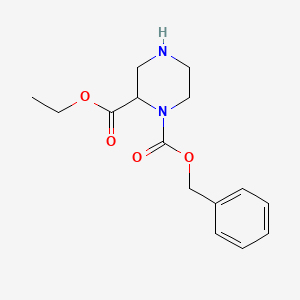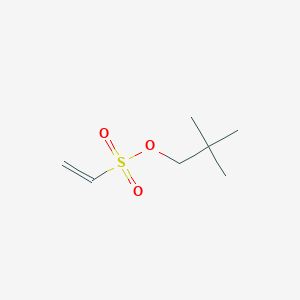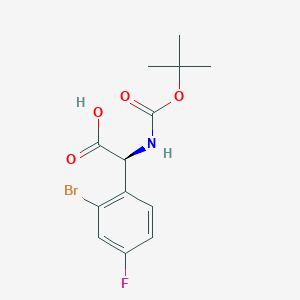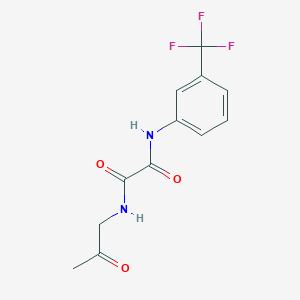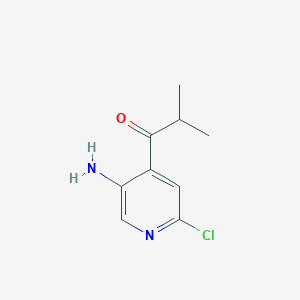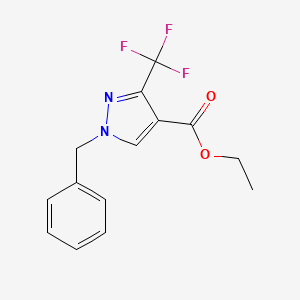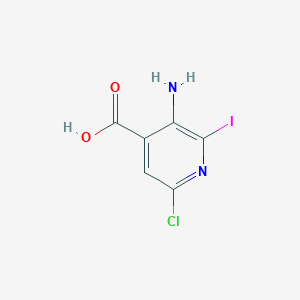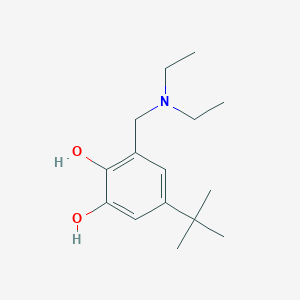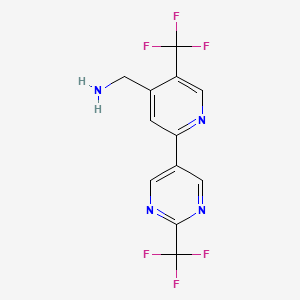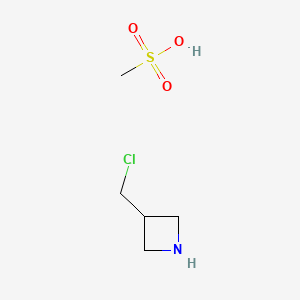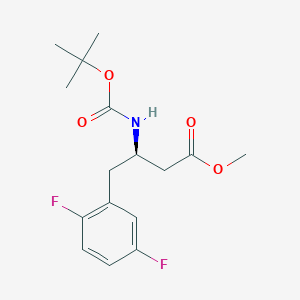
(R)-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid.
Introduction of the difluorophenyl group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted difluorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of difluorophenyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate is explored for its potential therapeutic applications. The difluorophenyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique reactivity makes it a valuable building block for the synthesis of advanced materials.
作用机制
The mechanism of action of ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.
相似化合物的比较
Similar Compounds
- ®-methyl 3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate
- ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoate
- ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoate
Uniqueness
Compared to similar compounds, ®-methyl 3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoate is unique due to the presence of the 2,5-difluorophenyl group. This specific substitution pattern can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties.
属性
IUPAC Name |
methyl (3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-12(9-14(20)22-4)8-10-7-11(17)5-6-13(10)18/h5-7,12H,8-9H2,1-4H3,(H,19,21)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHKPQUSIMXCEU-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
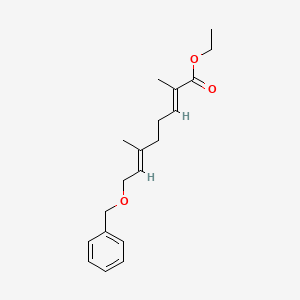

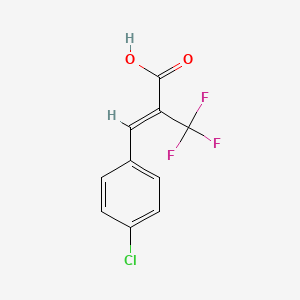
![1-((1,3-dioxolan-2-yl)methyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8107445.png)
